![molecular formula C23H20N2O3S B2672593 3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide CAS No. 307338-85-8](/img/structure/B2672593.png)

3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

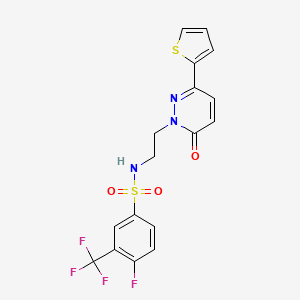

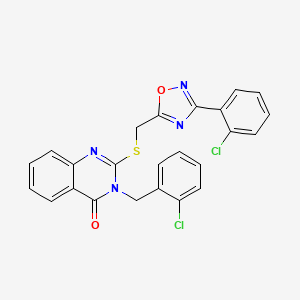

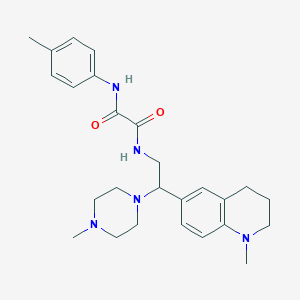

The compound “3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide” is a complex organic molecule. It contains several functional groups including a carboxamide, a thiazole ring, and methoxy groups. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene and thiazole rings are aromatic, which could contribute to the compound’s stability and reactivity. The methoxy groups could influence the compound’s solubility and reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the electron-donating methoxy groups. The carboxamide group could potentially participate in various reactions such as hydrolysis or condensation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups could affect its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación

Antibacterial and Herbicidal Activity

Research has shown that derivatives of 3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide exhibit notable antibacterial and herbicidal properties. These compounds have been tested for their inhibition of photosynthetic electron transport in spinach chloroplasts and against various Staphylococcus strains, including methicillin-resistant strains, as well as against mycobacterial species. Some derivatives have demonstrated significant biological activity and cytotoxicity assays have been performed using human monocytic leukemia cell lines (Kos et al., 2013).

Anticancer Activity

Studies have explored the synthesis of derivatives containing the naphthalene ring structure for potential anticancer applications. These derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results in inhibiting tumor growth (Thabet et al., 2011). Another study synthesized novel derivatives with enhanced anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of various derivatives of this compound, highlighting their potential as pharmaceutical intermediates and in the development of new therapeutic agents. This includes the investigation of their molecular structures and physical properties (Yu Ma, 2000).

Electropolymerization and Electrochromic Properties

Some studies have explored the electropolymerization and electrochromic properties of naphthalene-cored dicarboxamides, which can be used in the development of electroactive films and materials for potential application in electronic devices (Hsiao & Han, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S/c1-14-10-17(8-9-20(14)27-2)19-13-29-23(24-19)25-22(26)18-11-15-6-4-5-7-16(15)12-21(18)28-3/h4-13H,1-3H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKZWOZWYNBLGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-2-(propan-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2672515.png)

![(Z)-ethyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2672516.png)

![2-thiophenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2672521.png)